Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Catalog No.
S1938869
CAS No.
305367-01-5
M.F
C25H23BF4PRh-
M. Wt
544.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylpho...

CAS Number

305367-01-5

Product Name

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Molecular Formula

C25H23BF4PRh-

Molecular Weight

544.1 g/mol

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Homogeneous Catalysis

Rh(norbornadiene)(PPh3)BF4 acts as a catalyst in homogeneous catalysis reactions. The presence of the norbornadiene ligand makes the rhodium center readily accessible for substrates. Studies have shown its effectiveness in:

  • Hydrogenation

    This complex can catalyze the hydrogenation of unsaturated bonds in organic molecules. For instance, research has demonstrated its ability to hydrogenate alkenes with high chemoselectivity ScienceDirect.

  • Hydroformylation

    Rh(norbornadiene)(PPh3)BF4 can catalyze the hydroformylation reaction, converting alkenes to aldehydes. This reaction has applications in the synthesis of various industrial chemicals Journal of the American Chemical Society.

Asymmetric Catalysis

The incorporation of chiral ligands can render Rh(norbornadiene)(PPh3)BF4 an asymmetric catalyst, meaning it can selectively produce one enantiomer of a product molecule. Research efforts are underway to explore its potential in:

  • Enantioselective Hydrogenation: By attaching chiral phosphine ligands, scientists are investigating the possibility of using this complex for the enantioselective hydrogenation of substrates, leading to optically pure products valuable in the pharmaceutical industry Organometallics: .

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate is a coordination complex that combines a bicyclic diene with a rhodium metal center and triphenylphosphane ligands, complexed with tetrafluoroborate as a counterion. Its empirical formula is C35H36BF4P2RhC_{35}H_{36}BF_{4}P_{2}Rh, and it has a molecular weight of 708.32 g/mol . This compound is notable for its unique structure that facilitates various catalytic reactions, particularly in organic synthesis.

  • Rh(nbd)(PPh3)BF4 serves as a precursor for homogeneous catalysts used in hydrogenation and hydroformylation reactions [, ].
  • In these reactions, the norbornadiene ligand is displaced by a substrate molecule, which then undergoes transformation in the presence of the rhodium center [].
  • Specific information on the toxicity of Rh(nbd)(PPh3)BF4 is limited. However, rhodium compounds should be handled with care as they may be harmful upon ingestion or inhalation [].
  • Standard laboratory safety practices should be followed when handling this compound, including wearing gloves and working in a fume hood [].

Additional Information

  • Research on coordination complexes is a vast field. This response provides a basic overview of Rh(nbd)(PPh3)BF4 in scientific research.
  • If you're interested in a deeper understanding, further exploration of the citations or searching for research articles on "rhodium norbornadiene catalyst" or "rhodium(I) phosphine complexes" would be recommended.

This compound is primarily utilized in catalytic applications, particularly in the field of organic chemistry. It can facilitate several types of reactions, including:

  • Hydrogenation Reactions: The rhodium center acts as a catalyst for the hydrogenation of alkenes and alkynes.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions where it aids in the formation of carbon-carbon bonds.
  • Cycloaddition Reactions: The bicyclic diene structure allows for participation in Diels-Alder reactions, where it acts as a diene component.

The specific reaction pathways depend on the substrates involved and the reaction conditions employed.

The synthesis of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate typically involves the following steps:

  • Preparation of Bicyclo[2.2.1]hepta-2,5-diene: This can be achieved through cyclization reactions from appropriate precursors.
  • Formation of Rhodium Complex: The bicyclic diene is then reacted with rhodium salts (such as rhodium(I) chloride) in the presence of triphenylphosphane ligands.
  • Counterion Exchange: Tetrafluoroborate can be introduced as a counterion through ion exchange methods.

These steps may vary based on specific laboratory protocols and desired yields.

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate finds applications primarily in:

  • Catalysis: Used in various organic transformations, including hydrogenation and cross-coupling reactions.
  • Material Science: Potential use in developing new materials due to its unique structural properties.
  • Synthetic Chemistry: Acts as an important intermediate in synthesizing complex organic molecules.

Interaction studies involving this compound typically focus on its reactivity with different substrates under varying conditions. Research may explore:

  • Reactivity Profiles: How this compound interacts with various organic compounds during catalysis.
  • Mechanistic Studies: Understanding the pathways through which it facilitates chemical transformations.

Such studies help elucidate its role as a catalyst and improve its efficiency in synthetic applications.

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate shares similarities with several other metal complexes that also utilize diene ligands or phosphane ligands. Some comparable compounds include:

Compound NameStructureUnique Features
Bicyclo[2.2.1]hepta-2,5-diene; rhodium(I) chlorideRhClUtilizes chloride instead of tetrafluoroborate, affecting solubility and reactivity .
Triphenylphosphine(2,5-norbornadiene)rhodium(I) tetrafluoroborateRh(PPh₃)(C₄H₄)BF₄Similar phosphane ligand but different diene structure .
Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateRh(COD)(CH₃CN)BF₄Uses acetonitrile and cyclooctadiene for different catalytic properties .

Uniqueness

The uniqueness of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate lies in its specific bicyclic structure combined with the sterically bulky triphenylphosphane ligand, which influences its reactivity and selectivity in catalytic processes compared to other similar compounds. Its distinctive combination of ligands and metal center allows for versatile applications in fine chemical synthesis and catalysis.

X-ray Crystallographic Analysis of Rhodium Coordination Geometry

X-ray crystallographic studies have provided detailed structural information about bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate complexes. The rhodium center adopts a distorted square-planar coordination geometry, which is characteristic of d8 rhodium(I) complexes [1] [2]. This coordination mode represents the most stable electronic configuration for rhodium(I) species.

The crystallographic analysis reveals that the bicyclo[2.2.1]hepta-2,5-diene ligand coordinates to rhodium through an η4-binding mode, with both double bonds of the norbornadiene moiety interacting with the metal center [1] [3]. The rhodium atom coordinates through the midpoints of both double bonds, creating a distinctive coordination pattern that maintains the structural integrity of the bicyclic framework [1].

Table 1: Selected Crystallographic Data for Related Rhodium-Norbornadiene Complexes

ParameterValueSource
Crystal SystemMonoclinic [1]
Space GroupP21/c [1]
Temperature110 K [1]
R-factor0.032 [1]
Weighted R-factor0.090 [1]
Unit Cell Volume1682.7(14) ų [1]

The bond distances in these complexes show characteristic values for rhodium-ligand interactions. Rhodium-carbon distances to the norbornadiene ligand typically range from 2.10 to 2.13 Å, consistent with η2-coordination of each double bond [1] [4]. The rhodium-phosphorus bond lengths in triphenylphosphine complexes are typically observed around 2.26-2.37 Å, reflecting the strong trans influence of phosphine ligands [5] [6].

Spectroscopic Identification Methods

$$^{31}\text{P}$$ Nuclear Magnetic Resonance Analysis of Triphenylphosphane Ligand Environments

$$^{31}\text{P}$$ Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment and coordination behavior of triphenylphosphine ligands in rhodium complexes. The chemical shifts and coupling patterns observed in $$^{31}\text{P}$$ Nuclear Magnetic Resonance spectra are highly sensitive to the coordination geometry and electronic structure of the metal center [7] [8].

In rhodium(I) triphenylphosphine complexes, $$^{31}\text{P}$$ chemical shifts typically appear in the range of 20-50 parts per million, depending on the trans ligand and overall coordination environment [7] [9]. The presence of rhodium coupling to phosphorus nuclei results in characteristic doublet patterns due to the spin-1/2 nature of $$^{103}\text{Rh}$$, with coupling constants $$^1J_{\text{Rh-P}}$$ typically ranging from 140-190 Hz [8] [9].

Table 2: $$^{31}\text{P}$$ Nuclear Magnetic Resonance Parameters for Rhodium-Phosphine Complexes

Complex TypeChemical Shift (ppm)$$^1J_{\text{Rh-P}}$$ (Hz)Reference
Square-planar Rh(I)20-50140-190 [7] [8]
Cationic Rh(I)25-35150-170 [9]
Trans-arranged PPh₃30-40160-180 [7]

The coordination of norbornadiene to rhodium significantly influences the $$^{31}\text{P}$$ Nuclear Magnetic Resonance parameters of triphenylphosphine ligands. The electron-withdrawing nature of the η4-coordinated diene affects the electron density at phosphorus, resulting in characteristic downfield shifts compared to uncoordinated triphenylphosphine [8] [9].

Solid-state $$^{31}\text{P}$$ Nuclear Magnetic Resonance studies using magic angle spinning techniques have revealed additional structural information about these complexes. The chemical shift anisotropy and spin-spin coupling interactions provide insights into the three-dimensional arrangement of ligands around the rhodium center [8] [9].

Infrared Spectroscopy for Bicyclic Ligand Binding Mode Verification

Infrared spectroscopy serves as a powerful tool for confirming the coordination mode of the bicyclo[2.2.1]hepta-2,5-diene ligand and identifying characteristic vibrational features of the rhodium complex. The coordination of norbornadiene to rhodium results in significant changes to the vibrational spectrum compared to the free ligand [10] [11].

The most diagnostic infrared features for bicyclo[2.2.1]hepta-2,5-diene coordination include the carbon-carbon stretching frequencies of the coordinated double bonds. Upon η4-coordination to rhodium, these stretching frequencies typically shift to lower wavenumbers compared to the free ligand, reflecting the weakening of the carbon-carbon double bonds due to back-donation from the metal d-orbitals [10] [12].

Table 3: Characteristic Infrared Frequencies for Norbornadiene-Rhodium Coordination

Vibrational ModeFree Ligand (cm⁻¹)Coordinated (cm⁻¹)Assignment
C=C stretch1610-16201580-1590Coordinated alkene
C-H stretch3000-31002980-3080Aliphatic C-H
C-H bend1400-15001380-1480Methylene bending

The tetrafluoroborate counterion exhibits characteristic absorption bands in the infrared spectrum, with the B-F stretching frequencies appearing around 1000-1100 cm⁻¹ [13]. These frequencies provide confirmation of the presence of the tetrafluoroborate anion and can be used to assess ion-pairing interactions in solution.

Infrared spectroscopy also reveals information about the triphenylphosphine ligands through characteristic aromatic C-C and C-H stretching modes. The phenyl ring vibrations appear in the typical aromatic region (1400-1600 cm⁻¹), with subtle shifts upon coordination to rhodium reflecting changes in the electronic environment of the phosphine ligand [10] [14].

Computational Modeling of Electronic Structure

Density Functional Theory Studies on Rhodium-Ligand Interactions

Density Functional Theory calculations have been extensively employed to understand the electronic structure and bonding interactions in rhodium-norbornadiene-phosphine complexes. These computational studies provide detailed insights into orbital interactions, bond formation mechanisms, and electronic properties that complement experimental observations [15] [16] [17].

The electronic structure of these complexes is characterized by the d8 configuration of rhodium(I), which favors square-planar coordination geometry. Density Functional Theory calculations reveal that the Highest Occupied Molecular Orbital is primarily composed of rhodium d-orbitals with contributions from the coordinated ligands [18] [19] [20]. The Lowest Unoccupied Molecular Orbital typically shows significant antibonding character between rhodium and the π-system of the norbornadiene ligand [19] [20].

Table 4: Density Functional Theory-Calculated Electronic Properties

PropertyB3LYP/LANL2DZPBE0/6-31G(d)M06/6-311G(d,p)Reference
Rh-P Bond Length (Å)2.28-2.352.26-2.322.27-2.33 [15] [17]
Rh-C Bond Length (Å)2.10-2.152.08-2.132.09-2.14 [16] [17]
HOMO-LUMO Gap (eV)3.2-3.83.4-4.03.1-3.7 [19] [20]

The bonding analysis reveals that the rhodium-norbornadiene interaction involves both σ-donation from the filled π-orbitals of the diene to vacant rhodium d-orbitals and π-back-donation from filled rhodium d-orbitals to the empty π*-orbitals of the coordinated double bonds [16] [18]. This synergistic bonding stabilizes the η4-coordination mode and accounts for the observed structural parameters.

Natural Bond Orbital analysis provides quantitative information about the charge distribution and orbital hybridization in these complexes. The rhodium center typically carries a partial positive charge, while the coordinated norbornadiene ligand exhibits electron depletion consistent with the donor-acceptor bonding model [16] [17].

Computational studies have also examined the influence of different phosphine ligands on the electronic structure and stability of these complexes. The calculations demonstrate that electron-donating phosphines increase the electron density at rhodium, enhancing back-donation to the norbornadiene ligand and stabilizing the overall complex [21] [17].

Salt metathesis represents one of the most widely employed and reliable synthetic strategies for preparing cationic rhodium complexes containing bicyclo[2.2.1]hepta-2,5-diene, triphenylphosphane, and tetrafluoroborate components [1] [2] [3]. This approach leverages the fundamental principle of halide abstraction to generate coordinatively unsaturated cationic rhodium centers that readily accommodate additional ligands.

The primary synthetic pathway involves the treatment of dimeric rhodium chloride precursors with silver tetrafluoroborate in the presence of triphenylphosphane ligands [1]. The reaction proceeds through initial chloride abstraction by silver salts, followed by simultaneous coordination of the bicyclic diene and phosphine ligands to generate the desired cationic complex. This methodology offers several distinct advantages, including clean halide removal, predictable stoichiometry, and the formation of easily separable silver chloride precipitates [4].

Alternative silver salts including silver hexafluorophosphate, silver perchlorate, and silver hexafluoroantimonate have been successfully employed in similar transformations [5]. However, tetrafluoroborate systems demonstrate superior crystallization properties and enhanced stability compared to other counterions. The tetrafluoroborate anion exhibits minimal coordination to rhodium centers while providing sufficient ionic character to ensure complex solubility in polar organic solvents [6] [7].

Optimization Parameters for Salt Metathesis

Temperature control represents a critical parameter in salt metathesis reactions [5]. Optimal conversion occurs at ambient temperature (20-25°C) under inert atmosphere conditions. Higher temperatures may promote unwanted side reactions, including ligand dissociation and decomposition of the bicyclic diene component. Lower temperatures significantly reduce reaction rates and may result in incomplete conversion.

Solvent selection profoundly influences both reaction efficiency and product isolation [5]. Dichloromethane serves as the preferred medium due to its ability to dissolve both starting materials and products while maintaining chemical inertness toward the rhodium complex. Mixed solvent systems incorporating acetonitrile have been reported to enhance solubility and facilitate crystallization [4].

Mechanistic Considerations

The salt metathesis mechanism proceeds through several discrete steps [1] [5]. Initial coordination of silver salts to the rhodium-bound chloride generates a loosely associated ion pair. Subsequent chloride abstraction creates a coordinatively unsaturated rhodium center that rapidly binds available ligands. The order of ligand addition significantly affects the final product distribution, with simultaneous addition of phosphine and diene ligands generally providing optimal results.

Silver salt equivalency requires careful optimization to achieve complete halide abstraction while minimizing the formation of higher-order aggregates [1]. Substoichiometric quantities result in incomplete conversion, while excess silver salts may coordinate to the product complex or promote unwanted side reactions. The optimal silver-to-rhodium ratio typically ranges from 1.05 to 1.20 equivalents per chloride ligand.

Ligand Substitution Strategies with Bicyclic Dienes

Ligand substitution methodologies offer complementary approaches for introducing bicyclo[2.2.1]hepta-2,5-diene units into cationic rhodium frameworks [8] [9] [10]. These strategies exploit the dynamic nature of metal-ligand bonds to facilitate controlled ligand exchange under mild conditions.

The most extensively studied approach involves the substitution of labile diene ligands, such as 1,5-cyclooctadiene, with the target norbornadiene derivative [11] [12]. This methodology typically employs preformed cationic rhodium complexes as starting materials, eliminating the need for halide abstraction steps. The reaction proceeds through dissociative mechanisms, where the coordinated diene dissociates to generate a coordinatively unsaturated intermediate that rapidly binds the incoming norbornadiene ligand.

Kinetic and Thermodynamic Factors

The success of ligand substitution depends critically on the relative binding affinities of competing ligands [13] [8]. Norbornadiene exhibits intermediate binding strength compared to other common diene ligands, requiring careful optimization of reaction conditions to achieve complete substitution. The rigid bicyclic structure of norbornadiene provides enhanced chelation stability compared to flexible diene alternatives.

Temperature effects on ligand substitution rates follow predictable patterns [8]. Higher temperatures accelerate both association and dissociation processes, but may also promote unwanted side reactions including complex decomposition. Optimal temperatures typically range from 25-60°C, depending on the specific ligand combination and solvent system employed.

Phosphine Ligand Coordination

Simultaneous coordination of triphenylphosphane ligands during diene substitution presents unique challenges [8]. The strong binding affinity of phosphine ligands can compete with diene coordination, potentially leading to the formation of bis-phosphine complexes lacking the desired bicyclic diene component. This issue is particularly pronounced in systems with excess phosphine ligands or prolonged reaction times.

Strategic control of phosphine stoichiometry represents a key optimization parameter [8]. Substoichiometric quantities ensure preferential diene coordination while maintaining sufficient phosphine availability for complex stabilization. The optimal phosphine-to-rhodium ratio typically ranges from 0.8 to 1.2 equivalents, depending on the specific synthetic conditions employed.

Solvent Effects on Ligand Exchange

Coordinating solvents can significantly influence ligand substitution outcomes [8]. Strongly coordinating solvents such as acetonitrile or tetrahydrofuran may compete with target ligands for coordination sites, reducing overall reaction efficiency. Conversely, weakly coordinating solvents such as dichloromethane or toluene provide optimal environments for controlled ligand exchange.

The choice of solvent also affects the dynamic behavior of the resulting complexes [8]. Coordinating solvents can stabilize coordinatively unsaturated intermediates, potentially altering the reaction mechanism and product distribution. Non-coordinating solvents generally favor the formation of the desired tetrahedral coordination geometry around the rhodium center.

Purification and Crystallization Techniques for Air-Sensitive Complexes

The purification of cationic rhodium complexes containing bicyclo[2.2.1]hepta-2,5-diene and triphenylphosphane ligands presents unique challenges due to their inherent air sensitivity and thermal instability [14] [15] [16]. Conventional purification methods must be adapted to maintain inert atmosphere conditions while achieving adequate separation of the target complex from reaction impurities.

Recrystallization Methodologies

Recrystallization remains the most effective purification technique for cationic rhodium complexes [17] [18]. The process typically involves dissolution of the crude product in a minimum volume of warm solvent, followed by controlled cooling to promote crystal formation. Dichloromethane serves as the preferred dissolution solvent due to its excellent solubility properties and chemical compatibility with rhodium complexes.

Solvent selection for recrystallization requires careful consideration of solubility differences between the target complex and potential impurities [17]. The target complex exhibits good solubility in polar organic solvents such as dichloromethane, acetone, and acetonitrile, while displaying limited solubility in non-polar solvents including diethyl ether, pentane, and hexane. This solubility profile enables effective purification through layered solvent systems or anti-solvent precipitation.

Vapor Diffusion Techniques

Vapor diffusion represents a particularly effective method for obtaining high-quality crystals suitable for both analytical characterization and synthetic applications [17]. The technique involves placing a solution of the complex in a volatile solvent within a sealed container containing a less polar anti-solvent. Gradual solvent interdiffusion promotes slow crystallization, resulting in well-formed crystals with high purity.

Optimal vapor diffusion conditions typically involve dichloromethane solutions of the complex exposed to diethyl ether vapor at ambient temperature [17]. The process requires 24-72 hours for complete crystallization, depending on the concentration and temperature conditions employed. Temperature control during crystallization significantly affects crystal quality, with lower temperatures generally favoring the formation of larger, more perfect crystals.

Handling Procedures for Air-Sensitive Materials

All purification operations must be conducted under rigorously inert atmosphere conditions [19] [20] [21]. Schlenk line techniques provide the most practical approach for handling air-sensitive rhodium complexes during purification procedures. These techniques involve the use of specially designed glassware equipped with vacuum/inert gas manifolds to exclude oxygen and moisture.

The basic Schlenk line setup consists of dual manifolds providing access to both high vacuum and purified inert gas [19] [22]. Typical operating procedures involve evacuation of the reaction vessel to remove atmospheric gases, followed by backfilling with purified argon or nitrogen. This evacuation/backfill cycle is repeated multiple times to ensure complete removal of oxygen and moisture.

Glovebox Techniques

Glovebox environments provide superior control over atmospheric conditions compared to Schlenk line methods [23] [24]. Modern inert atmosphere gloveboxes maintain oxygen and moisture levels below 1 ppm, providing optimal conditions for handling highly air-sensitive materials. The enclosed environment enables complex manipulations including weighing, crystallization, and analytical sample preparation.

Glovebox operations require specialized training and adherence to strict protocols [23]. All materials and solvents must be thoroughly dried and degassed before introduction to the glovebox environment. Solvent purification typically involves distillation from appropriate drying agents followed by storage over molecular sieves under inert atmosphere.

Filtration and Washing Procedures

Filtration of air-sensitive complexes requires specialized techniques to maintain inert atmosphere conditions [19] [21]. Cannula filtration represents the most commonly employed method, involving the use of stainless steel cannulas to transfer solutions through filter media while maintaining inert gas flow. This technique effectively removes solid impurities while preserving the integrity of air-sensitive products.

Washing procedures must be conducted with rigorously dried and degassed solvents [19]. Cold washing with non-polar solvents such as pentane or hexane effectively removes organic impurities while minimizing product loss. Multiple washing cycles may be required to achieve adequate purification, with each cycle involving thorough mixing followed by decantation or filtration.

Analytical Considerations

Sample preparation for analytical characterization requires particular attention to air-sensitive handling procedures [16] [25]. Nuclear magnetic resonance spectroscopy samples must be prepared under inert atmosphere using dried, degassed deuterated solvents. Sealed NMR tubes or septum-capped sample tubes provide adequate protection during measurement.

Mass spectrometry analysis of air-sensitive complexes presents unique challenges [16] [25]. Direct insertion probe techniques coupled with inert atmosphere sample introduction systems enable analysis while minimizing decomposition. Alternative approaches include the use of sealed capillary introduction systems or specialized glovebox-interfaced mass spectrometers.

The thermal stability of cationic rhodium complexes must be carefully considered during all purification procedures [26]. Exposure to temperatures above 50°C may promote decomposition, resulting in the formation of metallic rhodium and organic decomposition products. Temperature monitoring and control systems are essential for maintaining product integrity throughout purification processes.

Storage and Long-term Stability

Purified complexes require specialized storage conditions to maintain stability over extended periods [26]. Storage under inert atmosphere at reduced temperatures (0-5°C) provides optimal conditions for long-term stability. Light exposure should be minimized, as photochemical decomposition may occur in solution or solid-state samples.

Dates

Last modified: 04-14-2024

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